4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide
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Overview
Description
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis of Heterobifunctional Coupling Agents The compound 4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide has been synthesized as part of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes. The synthesis, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, involved seven steps and resulted in multigram quantities of the coupling agent, demonstrating its potential for large-scale production and use in bioconjugation applications (Reddy et al., 2005).
Kinase Inhibition and Cellular Uptake The compound has been recognized as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. It inhibits the kinase activity of both ROCK-I and ROCK-II in vitro and its uptake by cells is temperature and time-dependent, implying a carrier-mediated facilitated diffusion. This characteristic highlights its potential in therapeutic applications targeting cellular processes modulated by ROCK kinases (Ishizaki et al., 2000).
Hydrogen Bonding in Enaminones The compound has been studied in the context of hydrogen bonding in anticonvulsant enaminones. The cyclohexene rings in these molecules adopt sofa conformations and the structural details of these compounds contribute to our understanding of their potential pharmacological properties (Kubicki et al., 2000).
Antimicrobial Activities Related derivatives have been synthesized and evaluated for antimicrobial activities. The synthesis of these derivatives involves the preparation of tetracarboxamide Schiff base and macrocyclic pentaazapyridines, highlighting the versatility of the core structure in generating various biologically active compounds (Flefel et al., 2018).
properties
Product Name |
4-(1-aminoethyl)-N-pyridin-4-yl-1-cyclohexanecarboxamide |
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Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18) |
InChI Key |
IYOZTVGMEWJPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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